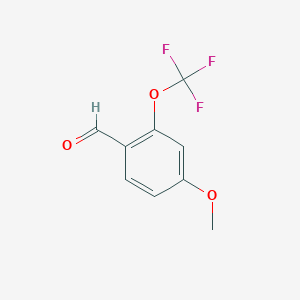

4-Methoxy-2-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUIWDQXZDLZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590698 | |

| Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-52-2 | |

| Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde?

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Introduction

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its unique molecular structure, featuring methoxy and trifluoromethyl substituents on the benzaldehyde core, imparts distinct electronic properties, enhancing its reactivity and solubility in many organic solvents.[1] These characteristics make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, safety and handling procedures, and its applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The physical and chemical properties of 4-Methoxy-2-(trifluoromethyl)benzaldehyde are summarized below. The data is compiled from various chemical suppliers and databases.

Physical Properties

The key physical properties are presented in Table 1. The compound is typically a white to off-white solid at room temperature with a defined melting point range.[1][2]

| Property | Value | Source(s) |

| Appearance | White to almost white powder, lump, or crystal | [1][2] |

| Physical State (at 20°C) | Solid | [3] |

| Melting Point | 38 - 42 °C | [1] |

| Molecular Weight | 204.15 g/mol | [1][4] |

| Molecular Formula | C₉H₇F₃O₂ | [1][4] |

| Purity | ≥ 97.0% (GC)[3], ≥ 98% (HPLC)[1] | [1][3] |

Chemical Identifiers

Unique identifiers for this compound are crucial for database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | [2][4] |

| CAS Number | 106312-36-1 | [1][4] |

| Synonyms | 4-Formyl-3-(trifluoromethyl)anisole | [1][3] |

| InChI | 1S/C9H7F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11,12)/h2-5H,1H3 | [2][4] |

| InChIKey | BVPVUMRIGHMFNV-UHFFFAOYSA-N | [2][4] |

| SMILES | COC1=CC(=C(C=C1)C=O)C(F)(F)F | [4] |

| PubChem CID | 2778286 | [1][4] |

| MDL Number | MFCD01091011 | [1][3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.

| Spectroscopy Type | Data Availability | Source(s) |

| GC-MS | Spectrum available from John Wiley & Sons, Inc. | [4] |

| IR Spectra | Vapor Phase IR Spectrum available from John Wiley & Sons, Inc. | [4] |

| SDBS (AIST Spectral DB) | Entry ID: 52936 | [3] |

Experimental Protocols

While specific experimental papers detailing the determination of this compound's properties were not retrieved, the methodologies for obtaining such data follow well-established laboratory standards.

Melting Point Determination: A standard capillary melting point apparatus would be used. A small, dry sample of 4-Methoxy-2-(trifluoromethyl)benzaldehyde is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

Spectroscopic Analysis (NMR, IR, MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectra are used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film. The spectrum is used to identify characteristic functional groups, such as the aldehyde C=O stretch and C-O ether bonds.

-

Mass Spectrometry (MS): Mass spectral data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure.[4]

The general workflow for the characterization of a synthesized chemical compound like 4-Methoxy-2-(trifluoromethyl)benzaldehyde is illustrated below.

Caption: General workflow for chemical synthesis and characterization.

Reactivity and Applications

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing the compound's reactivity. This makes it a key intermediate in the synthesis of more complex molecules.[1]

Its applications are primarily in:

-

Pharmaceutical Development: It serves as an essential intermediate for various pharmaceuticals, particularly those targeting neurological disorders.[1] The specific functional groups are leveraged to enhance drug efficacy and specificity.[1]

-

Agrochemical Formulations: It is used in creating agrochemicals to improve pest resistance and crop yields.[1]

-

Material Science: The compound is applied in developing advanced materials like polymers and coatings, contributing to enhanced durability and chemical resistance.[1]

-

Flavors and Fragrances: Its aromatic properties make it a useful ingredient in the formulation of specialty chemicals and fine fragrances.[1]

The diagram below illustrates the relationship between the compound's structural features and its primary applications.

Caption: Structure-property-application relationship diagram.

Safety and Handling

4-Methoxy-2-(trifluoromethyl)benzaldehyde is classified as a hazardous substance and requires careful handling. The GHS classification indicates it can cause skin and eye irritation, and may cause respiratory irritation.[4]

GHS Hazard Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2][4] | |

| Hazard Statements | H315 | Causes skin irritation | [2][4] |

| H319 | Causes serious eye irritation | [2][4] | |

| H335 | May cause respiratory irritation | [4] | |

| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | (A selection of key statements) | [2][4] |

Handling and Storage

-

Handling: Use in a well-ventilated area.[5][6] Avoid breathing dust and contact with skin, eyes, and clothing.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Recommended storage is refrigerated at 2 - 8°C.[1][2] The compound should be stored under an inert atmosphere as it may be air sensitive.[3] Keep away from incompatible materials and sources of ignition.[5][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]

- 3. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry. Due to the limited availability of detailed public data for this specific compound, this guide also extensively covers its close structural analogue, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This analogue serves as a valuable proxy, offering insights into the synthesis, reactivity, and potential biological applications of this class of molecules. The inclusion of a trifluoromethyl or trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Core Compound Data

A clear distinction between the requested compound and its more documented analogue is crucial for research and development. The primary physical and chemical properties are summarized below.

| Property | This compound | 4-Methoxy-2-(trifluoromethyl)benzaldehyde |

| CAS Number | 886503-52-2 | 106312-36-1[1][2] |

| Molecular Formula | C₉H₇F₃O₃ | C₉H₇F₃O₂[2] |

| Molecular Weight | 220.15 g/mol | 204.15 g/mol [1][2] |

| Synonyms | - | 4-Formyl-3-(trifluoromethyl)anisole |

Experimental Protocols

Representative Synthesis: Vilsmeier-Haack Formylation of a Methoxy-Substituted Benzene

This protocol describes a general method for the ortho-formylation of a methoxy-substituted benzene ring, which is a plausible route for the synthesis of the title compounds.

Materials:

-

Substituted Methoxybenzene (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Saturated aqueous sodium acetate solution

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or solution, should be observed.[3]

-

Formylation Reaction: Dissolve the substituted methoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C. Carefully neutralize the solution by adding a saturated aqueous solution of sodium acetate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether three times. Combine the organic layers and wash with water and then with brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the desired substituted benzaldehyde.[3]

Synthesis of a Schiff Base Derivative for Biological Screening

This protocol outlines the synthesis of a potential Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitor from a benzaldehyde derivative, demonstrating a key application in drug development.[4]

Materials:

-

Substituted Benzaldehyde (e.g., 4-Methoxy-2-(trifluoromethyl)benzaldehyde) (1.0 equivalent)

-

p-Anisidine (4-methoxyaniline) (1.1 equivalents)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the substituted benzaldehyde in absolute ethanol (approximately 10 mL per gram of aldehyde).[4]

-

Addition of Amine: To the stirred solution, add p-anisidine (1.1 equivalents).[4]

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[4]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitoring: Monitor the reaction's progress by TLC. The reaction is complete when the starting aldehyde spot has disappeared, which typically takes 2-4 hours.[4]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.[4]

Biological Context and Signaling Pathways

Substituted benzaldehydes, such as 4-Methoxy-2-(trifluoromethyl)benzaldehyde, are valuable precursors for the synthesis of inhibitors targeting various enzymes. A notable target is Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and associated with cancer stem cells and chemoresistance.[4][5]

ALDH1A3 Signaling Pathway in Cancer

ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, which is a signaling molecule that regulates cell differentiation, proliferation, and apoptosis. In cancer, the overexpression of ALDH1A3 can lead to increased retinoic acid signaling, promoting tumor growth and metastasis. Furthermore, ALDH1A3 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival.[6][7] The development of ALDH1A3 inhibitors is a promising therapeutic strategy to disrupt these cancer-promoting pathways.[5]

Visualizations

Experimental Workflow: Synthesis of a Benzaldehyde Derivative

Caption: A generalized workflow for the synthesis of a substituted benzaldehyde via the Vilsmeier-Haack reaction.

Signaling Pathway: ALDH1A3 in Cancer Progression

Caption: The role of ALDH1A3 in cancer signaling and the point of intervention for benzaldehyde-derived inhibitors.

References

- 1. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism [frontiersin.org]

- 7. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a valuable intermediate in the fields of pharmaceutical and agrochemical research. Due to its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group on the aromatic ring, this compound presents interesting opportunities for the synthesis of novel bioactive molecules. This document details proposed reaction schemes, provides in-depth experimental protocols based on analogous transformations, and presents relevant data in a structured format.

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through a two-step sequence starting from the commercially available 3-methoxyphenol. The key transformations involve the introduction of the trifluoromethoxy group and the subsequent formylation of the aromatic ring. Two primary strategies for the formylation step are presented: Rieche formylation and ortho-lithiation followed by formylation.

Pathway 1: Trifluoromethoxylation followed by Rieche Formylation

This pathway is likely the most direct approach. It begins with the trifluoromethoxylation of 3-methoxyphenol to yield 1-methoxy-3-(trifluoromethoxy)benzene. This intermediate is then subjected to Rieche formylation to introduce the aldehyde group at the position ortho to the methoxy group and meta to the trifluoromethoxy group.

Spectroscopic Profile of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde. It is important to note that while this compound is of interest in medicinal chemistry and materials science, publicly available, experimentally-derived spectroscopic data is scarce. To address this, the following sections provide a plausible synthetic route for its preparation and a detailed analysis of spectroscopic data from closely related analogs. This comparative approach allows for the prediction of its spectral characteristics. The data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.

Proposed Synthesis of this compound

A viable synthetic pathway to this compound is the directed ortho-lithiation of 1-methoxy-3-(trifluoromethoxy)benzene, followed by formylation. The methoxy group acts as a directing group, facilitating the deprotonation at the ortho position (C2) by a strong base like n-butyllithium. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.

Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation : The solution is cooled to -78 °C in a dry ice/acetone bath. To this, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation : N,N-dimethylformamide (DMF) (1.5 eq), freshly distilled, is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

-

Work-up and Purification : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization : The structure of the purified product would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Experimental Workflow and Characterization

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Spectroscopic Data of Analogous Compounds

Due to the lack of available data for this compound, the following tables summarize the spectroscopic data for three closely related compounds to provide a basis for spectral prediction.

Analog 1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde

This analog shares the same substitution pattern, with a trifluoromethyl group in place of the trifluoromethoxy group.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 10.45 | (s, 1H, -CHO) |

| 7.80 | (d, J = 8.0 Hz, 1H, Ar-H) |

| 7.35 | (d, J = 8.0 Hz, 1H, Ar-H) |

| 7.15 | (s, 1H, Ar-H) |

| 3.86 | (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 189.4 | (-CHO) |

| 161.5 | (Ar-C-OCH₃) |

| 135.7 | (Ar-C) |

| 128.0 | (Ar-CH) |

| 124.5 (q) | (-CF₃) |

| 120.3 | (Ar-C) |

| 111.4 | (Ar-CH) |

| 55.3 | (-OCH₃) |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-2700 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1320 | C-F stretch |

| ~1250 | C-O stretch (aryl ether) |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| 204 | [M]⁺ |

| 203 | [M-H]⁺ |

| 175 | [M-CHO]⁺ |

Analog 2: 4-(Trifluoromethoxy)benzaldehyde

This analog features the trifluoromethoxy group at the para position, providing insight into its spectroscopic signature.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 9.98 | (s, 1H, -CHO) |

| 7.93 | (d, J = 8.8 Hz, 2H, Ar-H) |

| 7.34 | (d, J = 8.1 Hz, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 190.6 | (-CHO) |

| 155.0 | (Ar-C-OCF₃) |

| 134.7 | (Ar-C) |

| 131.7 | (Ar-CH) |

| 120.7 (q) | (-OCF₃) |

| 120.6 | (Ar-CH) |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1705 | C=O stretch (aldehyde) |

| ~1600, ~1505 | C=C stretch (aromatic) |

| ~1260, ~1215, ~1165 | C-F and C-O stretches (-OCF₃) |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| 190 | [M]⁺[1] |

| 189 | [M-H]⁺[1] |

| 161 | [M-CHO]⁺ |

Analog 3: 4-Methoxybenzaldehyde

This compound serves as a baseline, showing the spectral data for the benzaldehyde core with a para-methoxy group.

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 9.73 | (s, 1H, -CHO)[2] |

| 7.69 | (d, J = 12.0 Hz, 2H, Ar-H)[2] |

| 6.86 | (d, J = 12.0 Hz, 2H, Ar-H)[2] |

| 3.73 | (s, 3H, -OCH₃)[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | (-CHO) |

| 164.6 | (Ar-C-OCH₃) |

| 131.9 | (Ar-CH) |

| 129.9 | (Ar-C) |

| 114.3 | (Ar-CH) |

| 55.5 | (-OCH₃)[3] |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| 2840, 2740 | C-H stretch (aldehyde) |

| 1684 | C=O stretch (aldehyde) |

| 1600, 1577 | C=C stretch (aromatic) |

| 1258 | C-O stretch (aryl ether) |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| 136 | [M]⁺[4] |

| 135 | [M-H]⁺[4] |

| 107 | [M-CHO]⁺[4] |

| 92 | [M-CHO-CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

References

The Trifluoromethoxy Group: A Keystone for Innovation in Research and Development

An In-depth Technical Guide on the Research Applications of Trifluoromethoxy-Substituted Benzaldehydes for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique and powerful physicochemical properties. When appended to a versatile chemical scaffold like benzaldehyde, it creates a class of building blocks with immense potential for developing novel therapeutics, advanced materials, and next-generation agrochemicals. This technical guide explores the multifaceted research applications of trifluoromethoxy-substituted benzaldehydes, providing detailed synthetic protocols, quantitative biological data, and visual workflows to empower researchers in their scientific endeavors.

The Power of the Trifluoromethoxy Substituent

The trifluoromethoxy group is prized for its profound impact on a molecule's properties.[1] It is strongly electron-withdrawing and significantly increases lipophilicity, often more so than the related trifluoromethyl (-CF3) group.[1] This enhanced lipophilicity can improve a drug candidate's ability to cross biological membranes, a critical factor for bioavailability.[1] Furthermore, the exceptional strength of the carbon-fluorine bonds renders the -OCF3 group highly resistant to metabolic degradation, which can increase a drug's half-life in the body.[1] These combined properties make trifluoromethoxy-substituted compounds a highly attractive, albeit relatively underexplored, class of molecules.[2]

Core Research Applications

Trifluoromethoxy-substituted benzaldehydes serve as pivotal intermediates in the synthesis of a wide array of functional molecules. Their aldehyde group is a versatile handle for numerous chemical transformations, including condensations, reductive aminations, and olefinations, allowing for the construction of complex molecular architectures.[3]

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The unique electronic and metabolic properties conferred by the -OCF3 group make these benzaldehydes ideal starting points for drug discovery programs.[4]

1. Anticancer Agents - The Chalcone Platform:

One of the most fruitful applications is in the synthesis of chalcones, a class of compounds known for their broad biological activities. By reacting a trifluoromethoxy-substituted benzaldehyde with an appropriate acetophenone via a Claisen-Schmidt condensation, researchers have developed potent anticancer agents. These compounds often exhibit significant cytotoxicity against various cancer cell lines.

Experimental Workflow: Synthesis of Trifluoromethoxy-Substituted Chalcones

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAP kinase p38 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Key Player in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and physicochemical characteristics. This technical guide provides a comprehensive overview of the biological activity of compounds containing a trifluoromethoxy group, detailing their impact on molecular interactions, summarizing quantitative biological data, outlining key experimental protocols for their evaluation, and visualizing their influence on critical signaling pathways.

The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can enhance a drug candidate's ability to cross cellular membranes and resist degradation, thereby improving its overall exposure and efficacy.[1][2][3][4] Its strong electron-withdrawing nature can also significantly influence the acidity or basicity of nearby functional groups, impacting receptor binding and enzyme inhibition.[3] This guide will delve into specific examples of trifluoromethoxy-containing compounds, including the approved drug riluzole, and explore their mechanisms of action in detail.

Data Presentation: Quantitative Biological Activity

The introduction of a trifluoromethoxy group can profoundly impact the biological potency of a molecule. The following tables summarize the in vitro activity of various trifluoromethoxy-containing compounds against different biological targets, primarily focusing on their anti-cancer properties.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Riluzole | HeLa (Cervical Cancer) | 25.3 | [5] |

| HepG2 (Liver Cancer) | 30.1 | [5] | |

| SP2/0 (Myeloma) | 45.2 | [5] | |

| MCF-7 (Breast Cancer) | 38.5 | [5] | |

| Riluzole Derivative 4a | HeLa (Cervical Cancer) | 7.76 | [5] |

| HepG2 (Liver Cancer) | 10.2 | [5] | |

| SP2/0 (Myeloma) | 15.8 | [5] | |

| MCF-7 (Breast Cancer) | 7.72 | [5] | |

| Riluzole Derivative 4b | HeLa (Cervical Cancer) | 12.4 | [5] |

| HepG2 (Liver Cancer) | 15.1 | [5] | |

| SP2/0 (Myeloma) | 20.3 | [5] | |

| MCF-7 (Breast Cancer) | 11.9 | [5] | |

| Riluzole Derivative 4c | HeLa (Cervical Cancer) | 18.9 | [5] |

| HepG2 (Liver Cancer) | 22.4 | [5] | |

| SP2/0 (Myeloma) | 28.7 | [5] | |

| MCF-7 (Breast Cancer) | 17.5 | [5] |

Table 1: Anti-proliferative activity of Riluzole and its N-alkyl/aryl derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | [6] |

| A375 (Melanotic Melanoma) | 25.4 | [6] | |

| DU145 (Prostate Cancer) | - | [6] | |

| MCF-7/WT (Breast Cancer) | - | [6] | |

| Compound 3d | C32 (Amelanotic Melanoma) | 87.4 | [6] |

| A375 (Melanotic Melanoma) | 103 | [6] | |

| Compound 4a | CHO-K1 (Normal) | 48.5 | [6] |

| HaCaT (Normal) | 747.5 | [6] |

Table 2: Cytotoxic activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.

Experimental Protocols

The evaluation of the biological activity of trifluoromethoxy-containing compounds relies on a suite of well-established in vitro assays. Below are detailed protocols for three key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cell lines

-

Complete cell culture medium

-

Trifluoromethoxy-containing compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-containing compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8][9]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Following treatment with the trifluoromethoxy-containing compound for the desired time, harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Signaling Pathway Analysis: Western Blotting

Western blotting allows for the detection and quantification of specific proteins within a cell lysate, providing insights into the activation or inhibition of signaling pathways.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[10]

Signaling Pathways and Mechanisms of Action

Trifluoromethoxy-containing compounds exert their biological effects by modulating various cellular signaling pathways. The following sections explore some of the key mechanisms of action, with accompanying diagrams generated using the DOT language.

Modulation of Glutamate Signaling by Riluzole

Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), is a prime example of a trifluoromethoxy-containing compound with a well-characterized mechanism of action. It primarily modulates glutamatergic neurotransmission through multiple mechanisms.[11][12] It inhibits the release of glutamate from presynaptic terminals, in part by inactivating voltage-dependent sodium channels.[12] It also enhances the uptake of glutamate by astrocytes and can block postsynaptic NMDA and kainate receptors.[11][13] This multifaceted action reduces excitotoxicity, a process implicated in neuronal cell death.

Caption: Riluzole's multifaceted mechanism on glutamate signaling.

Interaction with Voltage-Gated Sodium Channels

The inactivation of voltage-gated sodium channels (VGSCs) is a key mechanism by which riluzole and potentially other trifluoromethoxy-containing compounds exert their effects.[12] By binding to the channel, these compounds can stabilize the inactivated state, thereby reducing neuronal excitability and neurotransmitter release.

Caption: Riluzole stabilizes the inactivated state of VGSCs.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Some trifluoromethyl-containing compounds have been shown to inhibit this pathway, leading to anti-cancer effects.[6] While direct modulation by trifluoromethoxy-containing compounds is an active area of research, the structural similarities suggest a potential for similar activity.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The trifluoromethoxy group represents a valuable asset in the medicinal chemist's toolkit. Its unique properties contribute to enhanced metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles and biological activity. As demonstrated by the quantitative data, compounds containing this moiety exhibit potent in vitro effects, particularly in the realm of oncology. The detailed experimental protocols provided in this guide offer a solid foundation for the preclinical evaluation of novel trifluoromethoxy-containing drug candidates. Furthermore, the visualization of their impact on key signaling pathways, such as the glutamatergic and PI3K/Akt/mTOR pathways, provides a deeper understanding of their mechanisms of action and highlights their potential as therapeutic agents for a range of diseases. Continued exploration of the synthesis and biological evaluation of trifluoromethoxy-substituted compounds is a promising avenue for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 12. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Riluzole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde

Disclaimer: Publicly available safety data for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde (CAS No. 886503-52-2) is limited. This guide provides comprehensive safety information and handling protocols primarily based on the closely related compound, 4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 106312-36-1), due to their structural similarity. Researchers should treat this information as a baseline and exercise caution, implementing a thorough risk assessment before use.

This technical document is intended for researchers, scientists, and professionals in drug development, providing detailed safety information, handling precautions, and emergency procedures for this compound and its structural analogs.

Chemical Identification and Physical Properties

Below is a summary of the identifying information and physical and chemical properties for the surrogate compound, 4-Methoxy-2-(trifluoromethyl)benzaldehyde.

| Identifier | Value |

| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzaldehyde[1] |

| CAS Number | 106312-36-1[1][2] |

| Molecular Formula | C₉H₇F₃O₂[1][2] |

| Molecular Weight | 204.15 g/mol [1] |

| Appearance | White to off-white crystalline powder or lump[2] |

| Purity | >97.0% (GC)[2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[2] |

| Storage Temperature | Refrigerator |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for 4-Methoxy-2-(trifluoromethyl)benzaldehyde indicates that it is a hazardous substance.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |

Source: PubChem, TCI Chemicals, Sigma-Aldrich[1]

Handling Precautions and Storage

Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Install safety showers and eye wash stations in the immediate work area.

3.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that meet government standards such as NIOSH (US) or EN 166 (EU).[4]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

3.3 Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Keep away from heat, sparks, and open flames.[4]

-

Take measures to prevent the buildup of electrostatic charge.[4]

3.4 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

-

Store in a refrigerator under an inert gas like nitrogen.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Caption: Workflow for Safe Chemical Handling.

Emergency Procedures and First Aid

Detailed protocols for responding to exposure or spills are crucial for mitigating harm.

4.1 First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[8] If breathing is difficult or has stopped, provide artificial respiration.[8] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention. |

4.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).

-

Specific Hazards: No specific information is available, but thermal decomposition may produce hazardous gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3 Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the substance.[6]

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup:

Caption: Accidental Spill Response Workflow.

Toxicological Information

-

Acute Effects: Harmful if swallowed or inhaled, causing irritation to the skin, eyes, and respiratory tract.[6]

-

Chronic Effects: Long-term exposure to respiratory irritants may lead to airway diseases.[6]

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Disposal Considerations

Waste from this chemical must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Entrust disposal to a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.[6] Contaminated packaging should also be disposed of as hazardous waste.

References

- 1. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 106312-36-1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. kasturiaromatics.com [kasturiaromatics.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

Commercial suppliers and availability of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde

Disclaimer: Information for the requested compound, 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, is not available in public databases, including commercial supplier catalogs and scientific literature. This technical guide will instead focus on the structurally similar and widely available compound, 4-Methoxy-2-(trifluoromethyl)benzaldehyde , which is a key building block in various research and development sectors.

Introduction

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both a methoxy and a trifluoromethyl group on the benzaldehyde scaffold, imparts unique electronic properties and reactivity. The trifluoromethyl group, a common bioisostere for chlorine, enhances metabolic stability and lipophilicity, making this compound particularly valuable in medicinal chemistry and drug design.[2] This guide provides an in-depth overview of its properties, commercial availability, applications, and general synthetic utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The compound is typically a white to off-white crystalline solid or powder at room temperature.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 106312-36-1 | [1][3][4][5][6] |

| Molecular Formula | C₉H₇F₃O₂ | [1][4][5] |

| Molecular Weight | 204.15 g/mol | [1][5][6] |

| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | [3][6] |

| Synonyms | 4-Formyl-3-(trifluoromethyl)anisole | [1][7] |

| Appearance | White to almost white powder to lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Purity | ≥97% | [4] |

| Storage Temperature | 2 - 8 °C (Refrigerator) | [1][3][4] |

Commercial Availability and Suppliers

4-Methoxy-2-(trifluoromethyl)benzaldehyde is readily available from several chemical suppliers in research to bulk quantities. Purity levels are typically high, suitable for most synthetic applications.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | Custom |

| TCI Chemicals | >97.0% (GC) | 1g, 5g, 25g |

| Chem-Impex | ≥98% (HPLC) | 1g, 5g |

| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| XIAMEN EQUATION CHEMICAL | Industrial Grade | Bulk |

Note: Availability and pricing are subject to change. Please consult supplier websites for current information.

Applications in Research and Development

The unique substitution pattern of this aldehyde makes it a valuable starting material in multiple fields.

-

Pharmaceutical Development : It is a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological disorders. The trifluoromethyl group can enhance drug efficacy and specificity.[1]

-

Agrochemicals : The compound is used in the formulation of modern agrochemicals, where its incorporation can lead to improved pest resistance and crop yields.[1]

-

Material Science : It is applied in the development of advanced materials like specialized polymers and coatings, contributing to enhanced chemical resistance and durability.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]

- 4. aobchem.com [aobchem.com]

- 5. echemi.com [echemi.com]

- 6. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 | TCI AMERICA [tcichemicals.com]

The Solubility Profile of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in each other. The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular structure.

4-Methoxy-2-(trifluoromethoxy)benzaldehyde possesses several functional groups that influence its solubility:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents.

-

Aldehyde Group (-CHO): The carbonyl group is polar, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar.

-

Trifluoromethoxy Group (-OCF₃): This group is highly polar and electron-withdrawing.

The interplay of these groups results in a molecule with moderate overall polarity.

Predicted Solubility in Common Organic Solvents

Based on the structural features of this compound, its predicted solubility in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The aldehyde, methoxy, and trifluoromethoxy groups can hydrogen bond with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar functional groups of the solute can engage in strong dipole-dipole interactions with these solvents. |

| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane, Chloroform | Medium to High | The nonpolar aromatic ring and the overall molecular size allow for significant van der Waals interactions with these solvents. Solubility is expected to be higher in aromatic and chlorinated solvents compared to alkanes. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether linkages in these solvents can interact favorably with the polar groups of the solute. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following is a detailed protocol for determining the solubility of this compound in a given organic solvent.

Experimental Workflow

Caption: Workflow for determining the solubility of a solid compound.

Methodology

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and 0.22 µm syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microcrystals. The filtration step should be performed quickly to minimize temperature changes.

-

-

Analysis:

-

Accurately weigh the filtered solution to determine its density if required.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is necessary for this quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

The solubility of an organic compound is influenced by several factors, which are important to consider during experimental design and data interpretation.

Caption: Key factors that determine the solubility of a compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally by measuring solubility at different temperatures.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being studied.

Conclusion

While specific quantitative data on the solubility of this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be highly soluble in a range of common polar and nonpolar organic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust methodology for its determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

Navigating the Frontier of Drug Discovery: A Technical Overview of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde and its Potential Analogs

For Immediate Release

Aimed at researchers, scientists, and professionals in drug development, this whitepaper provides a technical overview of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, a promising scaffold for novel therapeutic agents. This document synthesizes the limited available data on the core compound and explores the broader significance of the trifluoromethoxy group in medicinal chemistry, offering insights into the potential for developing structural analogs and derivatives.

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is an increasingly important functional group in modern drug design.[1] Its unique electronic properties and metabolic stability make it a valuable substituent for enhancing the pharmacological profiles of bioactive molecules.[1] Compared to the more common methoxy group, the trifluoromethoxy group offers increased lipophilicity and resistance to enzymatic degradation, which can lead to improved oral bioavailability and a longer half-life of drug candidates.[1] The incorporation of the -OCF3 group can significantly influence a molecule's binding affinity to its biological target, making it a key component in the development of next-generation therapeutics.[2][3]

Core Compound: this compound

This compound is a substituted aromatic aldehyde that holds potential as a versatile building block for the synthesis of novel compounds with diverse biological activities. While extensive research on this specific molecule is not widely published, its structural features suggest its utility in the exploration of new chemical space for drug discovery.

Physicochemical Properties

Quantitative data for this compound is limited to information available from chemical suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H7F3O3 | |

| Molecular Weight | 220.15 g/mol | |

| CAS Number | 886503-52-2 |

Note: Further experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.

Synthesis and Derivatization: A Path Forward

Synthesis of the Core Structure

Exploration of Structural Analogs and Derivatives

The aldehyde functional group of this compound serves as a reactive handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. Potential reactions include, but are not limited to:

-

Reductive Amination: To generate substituted benzylamines.

-

Wittig Reaction: To form substituted styrenes.

-

Aldol Condensation: To create α,β-unsaturated ketones.

-

Oxidation: To produce the corresponding benzoic acid.

These reactions would allow for the systematic exploration of the structure-activity relationship (SAR) of derivatives, a critical step in optimizing lead compounds in drug discovery.

Caption: A conceptual workflow for the generation and evaluation of derivatives from the core scaffold.

Potential Biological Activity and Therapeutic Targets

While no specific biological activities have been reported for this compound, the presence of both the methoxy and trifluoromethoxy groups suggests that its derivatives could be of interest in several therapeutic areas. For instance, various substituted benzaldehydes and their derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[7][8] The trifluoromethoxy group, in particular, is a feature of several FDA-approved drugs, highlighting its importance in successful drug development.[9]

Given the lack of specific data, a logical first step for researchers would be to synthesize a small library of derivatives and screen them against a panel of common drug targets, such as kinases, proteases, and GPCRs, to identify potential lead compounds.

Caption: A generalized signaling pathway illustrating a potential mechanism of action for a hypothetical derivative.

Experimental Protocols: General Methodologies

As specific protocols for this compound are not available, the following are generalized procedures for reactions that could be applied to its derivatization.

General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired primary or secondary amine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Wittig Reaction

-

To a suspension of a phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a strong base (e.g., n-butyllithium or sodium hydride) at 0 °C or -78 °C to generate the ylide.

-

Stir the resulting colored solution for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion and Future Directions

This compound represents an under-explored starting material with significant potential for the development of novel chemical entities. The strategic incorporation of the trifluoromethoxy group is a proven strategy in drug discovery for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. While the current body of literature on this specific molecule is sparse, the foundational principles of medicinal chemistry and synthetic organic chemistry provide a clear roadmap for its exploration. Future research should focus on the development of efficient synthetic routes to this core and the generation of a diverse library of analogs for biological screening. Such efforts could unveil new therapeutic agents with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Methoxy-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-(trifluoromethoxy)benzaldehyde is a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methoxy group for potential hydrogen bonding and a trifluoromethoxy group which can enhance metabolic stability and lipophilicity, makes it an attractive starting material for the synthesis of novel bioactive molecules.[1] This document provides detailed protocols for the synthesis of various derivatives from this compound, including chalcones, stilbenes, secondary and tertiary amines, and secondary alcohols. The protocols are based on well-established synthetic methodologies.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.

Experimental Protocols

Protocol 1A: Conventional Base-Catalyzed Synthesis

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone using sodium hydroxide as a catalyst in an alcoholic solvent.

-

Materials:

-

This compound

-

Substituted Acetophenone (e.g., Acetophenone, 4'-Methylacetophenone)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Hydrochloric Acid (HCl, dilute solution)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

-

-

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20-30 mL of 95% ethanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A color change and the formation of a precipitate are typically observed.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture by slowly adding dilute HCl until a neutral pH is achieved.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Protocol 1B: Solvent-Free Grinding Method (Green Chemistry Approach)

This environmentally friendly protocol avoids the use of organic solvents.

-

Materials:

-

This compound

-

Substituted Acetophenone

-

Sodium Hydroxide (NaOH), solid pellets or powder

-

Mortar and Pestle

-

Distilled Water

-

Hydrochloric Acid (HCl, dilute solution)

-

-

Procedure:

-

Place 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of solid NaOH into a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste.

-

Monitor the reaction completion using TLC.

-

Once complete, add approximately 20 mL of cold water to the mortar and continue to grind to break up the solid mass.

-

Transfer the mixture to a beaker and neutralize with a cold 10% HCl solution.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent if necessary.

-

Quantitative Data Summary (Expected)

| Derivative Type | Reactant 2 | Method | Catalyst | Reaction Conditions | Expected Yield (%) |

| Chalcone | Acetophenone | Conventional | NaOH | Ethanol, RT, 4-6h | 70-90 |

| Chalcone | 4'-Methylacetophenone | Grinding | NaOH | Solvent-free, RT, 15-30 min | 85-95 |

| Chalcone | 4'-Methoxyacetophenone | Conventional | KOH | Methanol, RT, overnight | 75-95 |

Workflow for Chalcone Synthesis

References

Application Notes and Protocols for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde as a key building block in medicinal chemistry for the design and synthesis of novel therapeutic agents. The unique substitution pattern of this aromatic aldehyde, featuring both a methoxy and a trifluoromethoxy group, offers distinct advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.

Introduction

This compound is a versatile chemical intermediate increasingly utilized in the synthesis of complex organic molecules for pharmaceutical applications.[1] The presence of the trifluoromethoxy group (-OCF₃) is of particular significance in modern drug design. It is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets by altering electronic properties. These characteristics make it a valuable moiety for developing drugs with improved efficacy and pharmacokinetic profiles, especially in the realm of neurological disorders.[1]

This document outlines the application of this compound in the synthesis of a representative class of bioactive heterocyclic compounds, the pyrazolo[1,5-a]pyrimidines, which are known to possess a wide range of biological activities, including acting as kinase inhibitors.

Key Synthetic Applications

The aldehyde functional group of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of diverse molecular scaffolds. A prominent application is its use in condensation reactions to form heterocyclic systems.

One such important class of compounds are the pyrazolo[1,5-a]pyrimidines, which are recognized as privileged structures in medicinal chemistry due to their significant and varied biological activities. Several drugs and clinical candidates feature this scaffold. The synthesis of these compounds often involves the cyclocondensation of a substituted aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, which can be derived from a substituted benzaldehyde like this compound.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold

This section details a representative synthetic pathway for the preparation of a novel pyrazolo[1,5-a]pyrimidine scaffold, demonstrating the utility of this compound as a key starting material. The synthesized scaffold is a known core of various kinase inhibitors.

Representative Reaction Scheme:

Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 2-acetyl-3-(4-methoxy-2-(trifluoromethoxy)phenyl)acrylate (β-Unsaturated Ketone Intermediate)

This protocol describes the Claisen-Schmidt condensation of this compound with ethyl acetoacetate to form a key β-unsaturated ketone intermediate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-unsaturated ketone intermediate.

Protocol 2: Synthesis of 7-(4-methoxy-2-(trifluoromethoxy)phenyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Pyrazolo[1,5-a]pyrimidine Scaffold)

This protocol outlines the cyclocondensation reaction between the β-unsaturated ketone intermediate and an aminopyrazole to construct the final pyrazolo[1,5-a]pyrimidine scaffold.

Materials:

-

(E)-ethyl 2-acetyl-3-(4-methoxy-2-(trifluoromethoxy)phenyl)acrylate (from Protocol 1)

-

3-Amino-1H-pyrazole-4-carboxylic acid

-

Acetic Acid

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A mixture of the β-unsaturated ketone intermediate (1.0 eq) and 3-amino-1H-pyrazole-4-carboxylic acid (1.0 eq) in glacial acetic acid is heated to reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by recrystallization or column chromatography to yield the final pyrazolo[1,5-a]pyrimidine product.

Quantitative Data

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substituents on the aromatic ring. The incorporation of the 4-methoxy-2-(trifluoromethoxy)phenyl moiety is anticipated to confer potent kinase inhibitory activity. The following table presents hypothetical, yet representative, quantitative data for a kinase inhibitor bearing this scaffold.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| PZP-1 | EGFR | 15 |

| PZP-1 | VEGFR2 | 35 |

| PZP-1 | PDGFRβ | 50 |

Signaling Pathway

Many pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Conclusion